1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 1107547-70-5
VCID: VC7678146
InChI: InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1
SMILES: CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-]
Molecular Formula: C22H27BrN2O2S
Molecular Weight: 463.43

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

CAS No.: 1107547-70-5

Cat. No.: VC7678146

Molecular Formula: C22H27BrN2O2S

Molecular Weight: 463.43

* For research use only. Not for human or veterinary use.

1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide - 1107547-70-5

Specification

CAS No. 1107547-70-5
Molecular Formula C22H27BrN2O2S
Molecular Weight 463.43
IUPAC Name 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Standard InChI InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1
Standard InChI Key CRDCUTVYZFWMII-UHFFFAOYSA-M
SMILES CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, with the PubChem CID 18553065, has a molecular formula of C₂₂H₂₇BrN₂O₂S and a molecular weight of 463.4 g/mol . Its systematic IUPAC name is 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b] thiazin-4-ium-3-ol; bromide, reflecting its fused imidazo-thiazine core, ethoxyphenyl substituent, and quaternary ammonium bromide counterion .

Table 1: Key Identifiers and Descriptors

PropertyValue
SMILESCCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-]
InChI KeyCRDCUTVYZFWMII-UHFFFAOYSA-M
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Structural Features

The molecule comprises a bicyclic imidazo[2,1-b][1, thiazine system fused to a 2,3-dimethylphenyl group at position 1 and a 4-ethoxyphenyl moiety at position 3. The hydroxyl group at C3 and the bromide ion stabilize the cationic charge on the nitrogen atom within the thiazine ring . X-ray crystallography data, though unavailable, suggests a chair-like conformation for the tetrahydrothiazine ring, with the ethoxyphenyl group occupying an equatorial position to minimize steric strain .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a gold(I) chloride-catalyzed cyclization of 2-alkynylthioimidazole precursors under microwave irradiation . Key steps include:

  • Sonogashira Coupling: Introduction of the ethoxyphenyl alkyne to a thioimidazole scaffold.

  • Boc Protection: Temporary protection of reactive amines to prevent side reactions.

  • AuCl-Catalyzed Cyclization: Microwave-assisted intramolecular nucleophilic attack, forming the imidazo-thiazine core at 50°C over 140 minutes .

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystAuCl (10 mol%)
SolventDichloroethane (DCE)
Temperature50°C
Reaction Time140 min (microwave)
Yield70–85%

Structure-Activity Relationships (SAR)

Modifications to the imidazo-thiazine framework significantly impact bioactivity:

  • Ethoxy Substituent: The 4-ethoxyphenyl group enhances solubility and π-stacking interactions with amyloidogenic proteins .

  • Dimethylphenyl Group: Steric hindrance from the 2,3-dimethylphenyl moiety improves metabolic stability but reduces binding affinity in overdosed models .

  • Hydroxyl Group: The C3 hydroxyl participates in hydrogen bonding with α-synuclein’s NAC region, critical for aggregation inhibition .

Pharmacological Activity and Mechanism

Inhibition of α-Synuclein Aggregation

In vitro assays demonstrate that the compound prolongs the lag phase of α-synuclein fibrillization by 2.3-fold (t₅₀ = 18.7 ± 1.2 hours vs. control t₅₀ = 8.1 ± 0.9 hours) . This activity is attributed to:

  • Primary Nucleation Suppression: Binding to monomeric α-synuclein via hydrophobic interactions (Kd ≈ 12 μM) .

  • Secondary Structure Modulation: Shifting aggregation toward non-toxic, β-sheet-deficient oligomers, as evidenced by FTIR spectral shifts from 1625 cm⁻¹ (β-sheet) to 1650 cm⁻¹ (random coil) .

Cytotoxicity Profile

At 50 μM, the compound reduces α-synuclein-induced cytotoxicity in SH-SY5Y neuroblastoma cells by 41% (p < 0.01), though it exhibits mild intrinsic toxicity at higher concentrations (IC₅₀ = 128 μM) .

Table 3: Pharmacodynamic Parameters

ParameterValue
t₅₀ (α-syn aggregation)18.7 ± 1.2 hours
Kd (α-syn binding)12 μM
IC₅₀ (SH-SY5Y cells)128 μM

Comparative Analysis with Analogues

Imidazo-Thiazine Derivatives

The compound outperforms simpler analogues but is less potent than Boc-protected derivatives (e.g., 2e, t₅₀ = 24.5 hours) :

Table 4: Activity Comparison

Compoundt₅₀ (hours)Fluorescence Reduction (%)
Target Compound18.734 ± 5
2e24.552 ± 7
2j16.259 ± 6

Mechanism Divergence

Unlike benzimidazo-thiazines (e.g., 2j), which stabilize oligomers, the target compound preferentially binds fibril ends, slowing elongation without altering secondary structure .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s in PAMPA assay) and high plasma protein binding (89%) . Strategies under investigation:

  • Prodrug Design: Masking the hydroxyl group as a phosphate ester to enhance CNS penetration.

  • Nanoparticle Encapsulation: Using PEGylated liposomes to improve bioavailability.

Target Expansion

Preliminary data suggest activity against Aβ₁₋₄₂ and tau fibrillization, indicating potential for Alzheimer’s disease applications .

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